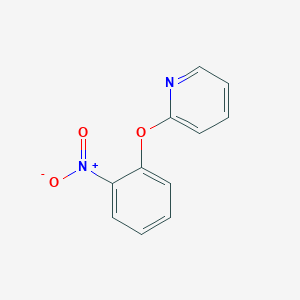![molecular formula C27H30N2O3 B11520808 N,N'-[(2-butoxyphenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11520808.png)
N,N'-[(2-butoxyphenyl)methanediyl]bis(2-phenylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide is a synthetic organic compound known for its complex molecular structure It is characterized by the presence of butoxyphenyl, phenylacetamido, and phenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-butoxyphenylamine with phenylacetyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N-[(2-butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-[(2-butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-[(2-butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(2-butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide
- N-(2-butoxyphenyl)-2-phenylacetamide
Uniqueness
N-[(2-butoxyphenyl)(2-phenylacetamido)methyl]-2-phenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H30N2O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(2-butoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide |
InChI |
InChI=1S/C27H30N2O3/c1-2-3-18-32-24-17-11-10-16-23(24)27(28-25(30)19-21-12-6-4-7-13-21)29-26(31)20-22-14-8-5-9-15-22/h4-17,27H,2-3,18-20H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
FIPVOKDFOUHDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(NC(=O)CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[3,2-a]benzimidazole, 3-(4-chlorophenyl)-6,7-dimethyl-](/img/structure/B11520727.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11520738.png)
![6-(morpholin-4-yl)-N-[4-(propan-2-yl)phenyl]-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11520743.png)
![S-{2-[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B11520746.png)
![methyl (5E)-5-{[5-({[ethoxy(oxo)acetyl]amino}methyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11520750.png)
![3-(4-methoxyphenyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11520752.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B11520754.png)
![4-(4-cyclohexylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11520756.png)
![(2Z)-2-[(4-fluorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-3-(2-phenylethyl)-1,3-thiazinan-4-one](/img/structure/B11520759.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520763.png)
![7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine](/img/structure/B11520773.png)
![1-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-nitrophenyl]-4-methylpiperidine](/img/structure/B11520776.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide](/img/structure/B11520777.png)

